![molecular formula C12H18IN3 B6142127 trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide CAS No. 6188-35-8](/img/structure/B6142127.png)

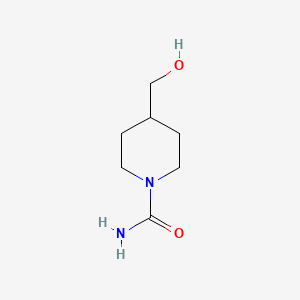

trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar class of compounds, has been reported . The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, has been determined by X-ray diffraction analysis .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been shown to react with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo-[1,2-a]pyridinium trihalides .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with proteins like sterol 14-alpha demethylase (cyp51) and pi3 kα enzyme . These proteins play crucial roles in various biological processes, including lipid metabolism and cell signaling.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target proteins, leading to changes in their function .

Biochemical Pathways

Given its potential interaction with proteins like cyp51 and pi3 kα, it might influence lipid metabolism and cell signaling pathways .

Result of Action

Based on its potential interaction with proteins like cyp51 and pi3 kα, it might influence various cellular processes .

Biochemische Analyse

Biochemical Properties

Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazo[1,2-a]pyridine derivatives have been shown to interact with gamma-aminobutyric acid (GABA) receptors, which are critical for neurotransmission . The interaction of this compound with these receptors can modulate their activity, potentially leading to sedative and anxiolytic effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have been reported to affect the expression of genes involved in inflammatory responses . This compound may similarly modulate gene expression, leading to changes in cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, inhibiting or activating their activity. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling . By inhibiting these kinases, this compound can alter cell signaling pathways and affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can degrade over time, leading to a decrease in their biological activity . Therefore, the temporal effects of this compound must be carefully monitored in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or sedative properties. At high doses, it may cause toxic or adverse effects. For instance, imidazo[1,2-a]pyridine derivatives have been reported to cause toxicity at high concentrations . Therefore, it is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, imidazo[1,2-a]pyridine derivatives have been shown to affect the activity of cytochrome P450 enzymes, which are involved in drug metabolism . By modulating the activity of these enzymes, this compound can influence the metabolism of other compounds and affect overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For instance, imidazo[1,2-a]pyridine derivatives have been reported to interact with organic cation transporters, which play a role in their cellular uptake . The distribution of this compound within tissues can also affect its localization and accumulation, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, imidazo[1,2-a]pyridine derivatives have been shown to localize in the nucleus, where they can affect gene expression . The targeting signals or post-translational modifications that direct this compound to specific subcellular locations are crucial for its biological activity.

Eigenschaften

IUPAC Name |

trimethyl-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]azanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N3.HI/c1-10-11(9-15(2,3)4)14-8-6-5-7-12(14)13-10;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBMPFFTRFVLGD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C[N+](C)(C)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)

![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride](/img/structure/B6142082.png)

![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)

![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)

![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)